Cas no 356539-90-7 (Cyclohexanamine,n-(cyclobutylmethyl)-(9ci))

Cyclohexanamine,n-(cyclobutylmethyl)-(9ci) structure
356539-90-7 structure
Product Name:Cyclohexanamine,n-(cyclobutylmethyl)-(9ci)
CAS No:356539-90-7
MF:C11H21N
MW:167.29114317894
CID:2183715
PubChem ID:24159178
Update Time:2025-04-21

Cyclohexanamine,n-(cyclobutylmethyl)-(9ci) Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine,n-(cyclobutylmethyl)-(9ci)
    • N-(Cyclobutylmethyl)cyclohexanamine
    • Oprea1_635204
    • Cyclohexanamine, N-(cyclobutylmethyl)- (9CI)
    • 356539-90-7
    • AKOS003582984
    • A1-05566
    • SCHEMBL25998284
    • Inchi: 1S/C11H21N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h10-12H,1-9H2
    • InChI Key: BFSMIGUKJFFEBV-UHFFFAOYSA-N
    • SMILES: N(CC1CCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 167.167399674Da
  • Monoisotopic Mass: 167.167399674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: 133-136℃
  • Boiling Point: 234.0±8.0 °C at 760 mmHg
  • Flash Point: 88.9±15.8 °C
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

Cyclohexanamine,n-(cyclobutylmethyl)-(9ci) Security Information

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